

Application Note: Analysis of Celestolide by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Celestolide	
Cat. No.:	B023127	Get Quote

Abstract

This application note details a robust and reliable method for the quantitative analysis of **Celestolide**, a synthetic musk compound commonly used in fragrances, personal care products, and detergents. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This protocol is designed for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development who require a precise and accurate method for the determination of **Celestolide** in various matrices.

Introduction

Celestolide (4-Acetyl-6-tert-butyl-1,1-dimethylindan) is a widely used polycyclic musk fragrance. Due to its extensive use and potential for environmental accumulation, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) offers a sensitive and specific technique for the analysis of such compounds. This application note provides a comprehensive protocol for the determination of **Celestolide** using a C18 stationary phase and a UV detector.

Physicochemical Properties of Celestolide



Property	Value
Molecular Formula	C17H24O
Molecular Weight	244.37 g/mol
log Kow (Octanol-Water Partition Coefficient)	5.7
Water Solubility	Very low
UV Absorbance Maximum (in Ethanol)	253 nm

Experimental ProtocolInstrumentation and Materials

- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
- Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Celestolide analytical standard.
- Sample Preparation: Standard laboratory glassware and filtration apparatus (0.45 μ m syringe filters).

Chromatographic Conditions



Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 70% B, 2-10 min: 70-90% B, 10-12 min: 90% B, 12-13 min: 90-70% B, 13-15 min: 70% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection Wavelength	254 nm

Standard and Sample Preparation

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **Celestolide** analytical standard and dissolve it in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from $0.1~\mu g/mL$ to $50~\mu g/mL$.
- Sample Preparation: The sample preparation method will vary depending on the matrix. For liquid samples such as perfumes or lotions, a simple dilution with acetonitrile followed by filtration through a 0.45 μm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Method Validation Data

The following tables summarize the expected quantitative performance of this HPLC method for **Celestolide** analysis.



Table 1: Retention Time and System Suitability

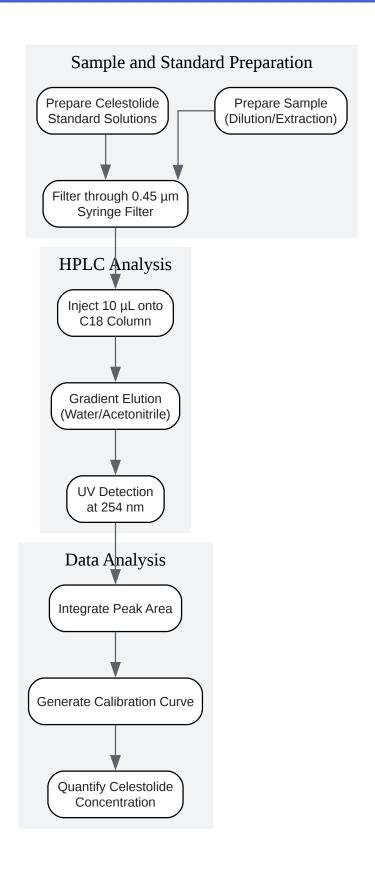
Parameter	Value
Retention Time (min)	~ 8.5
Tailing Factor	< 1.5
Theoretical Plates	> 5000

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Parameter	Value
Linearity Range (μg/mL)	0.1 - 50
Correlation Coefficient (r²)	> 0.999
LOD (μg/mL)	0.03
LOQ (μg/mL)	0.1

Experimental Workflow Diagram





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Caption: HPLC analysis workflow for Celestolide.



Conclusion

The described RP-HPLC-UV method provides a straightforward, sensitive, and reliable approach for the quantitative analysis of **Celestolide**. The method is suitable for routine quality control of raw materials and finished products, as well as for monitoring its presence in various environmental and biological samples. The provided protocol and performance data can be used as a starting point for method implementation and validation in any analytical laboratory.

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